

ceforanide therapeutic drug monitoring protocol

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Compound Focus: Ceforanide

CAS No.: 60925-61-3

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Ceforanide Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters from studies in healthy volunteers.

Parameter	Value	Conditions / Notes
Half-life ($t_{1/2}$)	2.6 - 2.98 hours [1]	
	2.8 - 2.9 hours [2] [3]	After IV infusion
Protein Binding	80.6% [1]	
Volume of Distribution	Not specified in available literature	
Plasma Clearance (Cl _p)	~48 mL/min (2.88 L/h) [2]	After IV infusion; equivalent to ~2.9 L/h
Renal Clearance (Cl _r)	~47 mL/min [2]	After IV infusion
Route of Elimination	Primarily renal, unchanged in urine [1]	80-85% of dose excreted unchanged in urine within 12 hours [2] [1] [3]
Bioavailability	100% [3]	Intramuscular injection

Parameter	Value	Conditions / Notes
Peak Serum Concentration (C _{max})	135 µg/mL (1000 mg IV) [3]	At the end of a 30-minute infusion
	69 µg/mL (1000 mg IM) [3]	After intramuscular injection

Proposed Framework for a TDM Protocol

Since a direct protocol is unavailable, here is a framework for developing one, based on general TDM principles and the pharmacokinetic data for **ceforanide**.

Key Experimental Methodologies

- **Analytical Method Development:** For a modern TDM protocol, a robust bioanalytical method is required. You could adapt a method like the one developed for **cefiderocol** [4], which uses **High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)**.
 - **Sample Preparation:** Protein precipitation of serum samples.
 - **Chromatography:** Reverse-phase C-18 column with a gradient elution method.
 - **Detection:** UV detection at a specified wavelength.
 - **Validation:** The method should be validated for linearity (e.g., over a range of 4-160 mg/L), precision (intra- and inter-day precision <10-15%), accuracy, and lower limit of quantification [4].
- **Defining the Pharmacokinetic/Pharmacodynamic (PK/PD) Target:** For beta-lactam antibiotics like cephalosporins, the time that the free drug concentration exceeds the pathogen's Minimum Inhibitory Concentration (fT>MIC) is the most predictive index for efficacy. A specific target for **ceforanide** (e.g., 100% fT>MIC or 50% fT>4xMIC) needs to be established through pre-clinical and clinical studies.
- **Sampling Strategy:** Based on its half-life, a trough concentration (drawn immediately before the next dose) is typically the most practical and informative sample for TDM to ensure concentrations remain above the target throughout the dosing interval [4].

Important Considerations & Safety

- **Renal Function:** **Ceforanide** is primarily eliminated by the kidneys. Its clearance is closely correlated with creatinine clearance [2]. **Dose adjustment is mandatory in patients with renal impairment** to prevent drug accumulation and potential toxicity.
- **Toxicity:** While studies in healthy subjects noted **ceforanide** was well tolerated with no significant renal impact [2], overdose can lead to nausea, vomiting, diarrhea, and convulsions [1].
- **Regulatory Status:** **Ceforanide** is **not approved** for use in the US or other major regions, which explains the lack of contemporary clinical data and official TDM guidelines [1].

Future Research Directions

For drug development professionals, future work on **ceforanide** or similar agents could focus on:

- Establishing a clinically validated PK/PD target and therapeutic range.
- Developing and fully validating a rapid, cost-effective analytical method (like HPLC-UV) for routine TDM.
- Investigating the pharmacokinetics in special populations (critically ill, obese, elderly) where drug disposition is highly variable.

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